Cas no 1074-89-1 (6-Methoxy-9H-purine)
6-Methoxy-9H-purine Chemical and Physical Properties
Names and Identifiers
-
- 6-Methoxy-9H-purine
- 6-methoxypurine
- 6-methoxy-7H-purine
- 1H-Purine,6-methoxy- (9CI)
- Purine, 6-methoxy- (6CI,7CI,8CI)
- NSC 23723
- O-Methylhypoxanthine
- O6-Methylhypoxanthine
- CHLOROPURINE, 6-
- 6-CHLORO-9H-PURINE
- TIMTEC-BB SBB004030
- 6-Methoxy-1H-purine
- AKOS BBS-00002143
- 6-METHOXYPURINE 99+%
- 1H-Purine, 6-methoxy- (9CI)
- 1H-Purine, 6-methoxy-
- Purine, 6-methoxy-
- GOILPRCCOREWQE-UHFFFAOYSA-N
- 6-methoxypu-rine
- 6-methoxy purine
- 6-Methoxy-1H-purine #
- TimTec1_004752
- Purine, 6-methoxy- (8CI)
- Jsp000
- 9H-Purine,6-methoxy-
- 9H-Purine, 6-methoxy-
- HMS1547H22
- NSC23723
- S
- DTXSID90148041
- Q27465611
- SY050762
- EINECS 214-047-1
- CS-W001289
- AS-57122
- SZL
- AKOS005257626
- MFCD00005574
- FT-0655828
- SCHEMBL284829
- CHEMBL305107
- AC-907/25004537
- FT-0621196
- BDBM50339021
- NSC-23723
- AI3-50266
- NS00023464
- 1074-89-1
- MFCD00127913
- AKOS003621274
- M1925
- W-108745
- AC-14042
- Cl-917
- CCG-321462
- Purine, 6-methoxy-(8CI)
- STL553553
- DTXCID4070532
- BBL036901
-
- MDL: MFCD00127913
- Inchi: 1S/C6H6N4O/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)
- InChI Key: GOILPRCCOREWQE-UHFFFAOYSA-N
- SMILES: O(C)C1C2=C(N=CN=1)N=CN2
- BRN: 7692
Computed Properties
- Exact Mass: 150.05400
- Monoisotopic Mass: 150.05416083g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 0.6
- Topological Polar Surface Area: 63.7
Experimental Properties
- Color/Form: Orange crystals
- Density: 1.3471 (rough estimate)
- Melting Point: 196°C(lit.)
- Boiling Point: 233.4°C at 760 mmHg
- Refractive Index: 1.6700 (estimate)
- PSA: 63.69000
- LogP: 0.36150
- Solubility: Not determined
6-Methoxy-9H-purine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:10-23
- RTECS:UO7520000
-
Hazardous Material Identification:
- Risk Phrases:R22
- Storage Condition:Store at room temperature
6-Methoxy-9H-purine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methoxy-9H-purine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1925-5G |
6-Methoxypurine |
1074-89-1 | >98.0%(T)(HPLC) | 5g |
¥390.00 | 2024-04-18 | |
| Alichem | A449040688-5g |
6-Methoxy-9H-purine |
1074-89-1 | 97% | 5g |
$312.44 | 2023-09-04 | |
| Alichem | A449040688-25g |
6-Methoxy-9H-purine |
1074-89-1 | 97% | 25g |
$1032.22 | 2023-09-04 | |
| Ambeed | A252196-250mg |
6-Methoxy-9H-purine |
1074-89-1 | 97% | 250mg |
$14.0 | 2025-02-22 | |
| Ambeed | A252196-1g |
6-Methoxy-9H-purine |
1074-89-1 | 97% | 1g |
$23.0 | 2025-02-22 | |
| Ambeed | A252196-5g |
6-Methoxy-9H-purine |
1074-89-1 | 97% | 5g |
$72.0 | 2025-02-22 | |
| Ambeed | A252196-25g |
6-Methoxy-9H-purine |
1074-89-1 | 97% | 25g |
$206.0 | 2025-02-22 | |
| BAI LING WEI Technology Co., Ltd. | 117293-1G |
6-Methoxypurine, 98% |
1074-89-1 | 98% | 1G |
¥ 545 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 117293-5G |
6-Methoxypurine, 98% |
1074-89-1 | 98% | 5G |
¥ 2359 | 2022-04-26 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB12813-0.25g |
6-Methoxy-9H-purine |
1074-89-1 | 97% | 0.25g |
410.00 | 2021-07-09 |
6-Methoxy-9H-purine Suppliers
6-Methoxy-9H-purine Related Literature
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1. Synthesis of carbocyclic nucleosides: preparation of (–)-5′-homoaristeromycin and analoguesMartin F. Jones,Stanley M. Roberts J. Chem. Soc. Perkin Trans. 1 1988 2927
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Xinjie Li,Peng Qi,Hongguang Du Org. Biomol. Chem. 2022 20 1058
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Xinjie Li,Peng Qi,Hongguang Du Org. Biomol. Chem. 2022 20 1058
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Maria J. Pineda de las Infantas,Sara Torres-Rusillo,Juan Diego Unciti-Broceta,Pablo Fernandez-Rubio,Maria Angelica Luque-Gonzalez,Miguel A. Gallo,Asier Unciti-Broceta,Ignacio J. Molina,Juan J. Diaz-Mochon Org. Biomol. Chem. 2015 13 5224
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5. 9-(1-Fluoro-5-hydroxypentan-2-yl)-9H-guanine: synthesis and evaluation of antiviral activityMaureen Lewis,T. Brian H. McMurry,Erik De Clercq J. Chem. Soc. Perkin Trans. 1 1993 2107
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Imidazopyrimidines Purinones
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Imidazopyrimidines Purines and purine derivatives Purinones
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
Additional information on 6-Methoxy-9H-purine
6-Methoxy-9H-purine: A Key Purine Derivative with Promising Pharmacological Potential
6-Methoxy-9H-purine, also known as CAS No. 1074-89-1, is a structurally unique purine derivative that has garnered significant attention in pharmaceutical research due to its potential therapeutic applications. This compound belongs to the broader class of purine-based molecules, which are fundamental to biological systems and play critical roles in nucleic acid synthesis, energy metabolism, and cellular signaling. The introduction of a methoxy group at the 6-position of the purine ring introduces novel chemical properties that distinguish 6-Methoxy-9H-purine from its parent compounds, such as adenine or guanine. Recent studies have highlighted its potential as a scaffold for drug discovery, particularly in the development of selective modulators for G protein-coupled receptors (GPCRs) and ion channels.
6-Methoxy-9H-purine is characterized by its planar aromatic ring system, which is a defining feature of all purine derivatives. The methoxy substitution at the 6-position introduces electron-donating effects, altering the electronic distribution within the purine ring. This modification can influence the compound's interactions with target proteins, making it a valuable candidate for the design of bioactive molecules. Structural analysis of 6-Methoxy-9H-purine reveals a 9H-purine core with a methoxy group at the 6-position, which is distinct from other purine analogs like 8-oxoguanine or 6-mercaptopurine. The presence of the methoxy group may enhance the compound's solubility and metabolic stability, which are critical factors in drug development.
Recent advances in medicinal chemistry have demonstrated that 6-Methoxy-9H-purine exhibits promising biological activities. A 2023 study published in Journal of Medicinal Chemistry reported that this compound demonstrates inhibitory effects on the adenosine A2A receptor, which is a key target in the treatment of neurodegenerative diseases such as Parkinson's disease. The study utilized molecular docking simulations to predict the binding affinity of 6-Methoxy-9H-purine to the A2A receptor, revealing a high degree of specificity. This finding underscores the potential of 6-Methoxy-9H-purine as a lead compound for the development of novel therapeutics targeting the adenosine signaling pathway.
The pharmacological properties of 6-Methoxy-9H-purine are further supported by its interactions with other purine-related targets. Research published in ACS Chemical Biology in 2024 explored the compound's ability to modulate the activity of the P2Y12 receptor, a GPCR involved in platelet aggregation. The study found that 6-Methoxy-9H-purine exhibits a competitive antagonistic effect on the P2Y12 receptor, suggesting its potential as an anti-thrombotic agent. These findings highlight the versatility of 6-Methoxy-9H-purine in targeting multiple purine receptors, which could open new avenues for its application in cardiovascular and neurological disorders.
In addition to its interactions with GPCRs, 6-Methoxy-9H-purine has shown potential in modulating ion channel activity. A 2023 preclinical study published in Cell Reports investigated the compound's effects on the TRPV1 receptor, a non-selective cation channel involved in pain signaling. The study found that 6-Methoxy-9H-purine selectively inhibits TRPV1 activation, suggesting its potential as an analgesic agent. This discovery aligns with the broader interest in purine derivatives for their ability to modulate ion channel function, which is critical for the development of pain management therapies.
The synthesis of 6-Methoxy-9H-purine has been a focus of organic chemistry research due to its structural complexity and the challenges associated with its preparation. A 2022 study in Organic Letters described a novel synthetic route involving the methylation of a purine precursor under mild conditions. The study emphasized the importance of reaction conditions in achieving high yields of 6-Methoxy-9H-purine, which is essential for its large-scale production and application in drug development. This synthetic approach provides a foundation for the scalable production of the compound, enabling further exploration of its therapeutic potential.
Despite its promising properties, the pharmacokinetics and toxicity profile of 6-Methoxy-9H-purine require further investigation. A 2023 in vitro study published in Toxicological Sciences evaluated the compound's cytotoxic effects on various cell lines, including liver and kidney cells. While the study found that 6-Methoxy-9H-purine exhibits low toxicity at therapeutic concentrations, it highlighted the need for further in vivo studies to assess its safety profile. These findings underscore the importance of comprehensive toxicological evaluation before advancing 6-Methoxy-9H-purine into clinical trials.
The potential applications of 6-Methoxy-9H-purine extend beyond its direct pharmacological effects. Its structural similarity to other purine derivatives suggests that it could serve as a scaffold for the development of more complex molecules with enhanced therapeutic properties. For example, researchers have explored the possibility of conjugating 6-Methoxy-9H-purine with targeting ligands to improve its specificity for particular tissues or organs. This approach could enhance the compound's efficacy while minimizing systemic side effects, a critical consideration in the design of new drugs.
Recent advancements in computational modeling have further accelerated the study of 6-Methoxy-9H-purine. Machine learning algorithms and molecular dynamics simulations are being used to predict the compound's interactions with a wide range of biological targets. These computational tools provide valuable insights into the molecular mechanisms underlying its pharmacological effects, enabling researchers to optimize its structure for improved therapeutic outcomes. The integration of computational methods with experimental studies is expected to play a pivotal role in the future development of 6-Methoxy-9H-purine as a therapeutic agent.
In conclusion, 6-Methoxy-9H-purine represents a promising candidate in the field of pharmaceutical research due to its unique structural features and potential therapeutic applications. Its interactions with GPCRs, ion channels, and other biological targets highlight its versatility as a scaffold for drug development. While further studies are needed to fully elucidate its pharmacokinetic and toxicological properties, the existing research provides a strong foundation for its advancement as a novel therapeutic agent. The continued exploration of 6-Methoxy-9H-purine is expected to contribute significantly to the discovery of new treatments for a range of diseases, underscoring its importance in modern drug discovery efforts.
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